

Technical Monograph: 4-Chloro-N-methylbutyramide

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Compound of Interest

Compound Name: 4-chloro-N-methylbutanamide

CAS No.: 65560-95-4

Cat. No.: B2367535

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Chemical Identity & Core Applications

Parameter	Data
IUPAC Name	4-Chloro-N-methylbutanamide
CAS Registry Number	65560-95-4
Molecular Formula	C ₅ H ₁₀ ClNO
Molecular Weight	135.59 g/mol
SMILES	CNC(=O)CCCCl
Physical State	Pale yellow oil / Low-melting solid (Predicted)
Solubility	Soluble in DCM, THF, Ethanol; Sparingly soluble in water (slow hydrolysis)

Executive Technical Summary

4-Chloro-N-methylbutyramide is a bifunctional aliphatic amide serving as a critical electrophilic linker and a masked precursor to the industrial solvent and pharmacophore N-methyl-2-pyrrolidone (NMP). Its structure contains two distinct reactive centers: a terminal alkyl chloride (electrophile) and a secondary amide (nucleophile/directing group).

In drug development, this molecule is primarily utilized as a C4-linker to introduce the N-methylbutyramide motif into larger scaffolds or to generate N-methylpyrrolidin-2-one derivatives via intramolecular cyclization. Its handling requires precise control over pH and temperature to prevent premature cyclization, a self-validating characteristic of its purity and reactivity.

Chemical Structure & Conformation

The molecule consists of a four-carbon butyryl backbone terminated by a chlorine atom at the C4-position and an N-methyl amide at the C1 position.

- **The C4-Chloro Moiety:** The C4-Cl bond is polarized, making C4 susceptible to nucleophilic attack (e.g., by amines, thiols, and alkoxides). The absence of steric hindrance at this primary carbon enhances its reactivity toward nucleophiles.
- **The Amide Linkage:** The N-methyl amide bond exhibits partial double-bond character (resonance), restricting rotation around the C-N bond. This planarity is crucial for the pre-organization required for cyclization.
- **Conformational Flexibility:** In solution, the alkyl chain adopts a gauche conformation that brings the terminal chlorine and the amide nitrogen into proximity, lowering the entropic barrier for cyclization to the 5-membered lactam (NMP).

Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis relies on the acylation of methylamine with 4-chlorobutyryl chloride. The choice of solvent and temperature is critical; high temperatures or excess base will trigger the intramolecular cyclization to NMP, reducing the yield of the linear amide.

Optimized Laboratory Protocol

- Precursor: 4-Chlorobutyryl chloride (CAS 4635-59-0)
- Reagent: Methylamine (2.0 M in THF)
- Base: Triethylamine (TEA) or excess Methylamine (as HCl scavenger)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous

Step-by-Step Methodology:

- Setup: Charge a flame-dried 3-neck round-bottom flask with 4-chlorobutyryl chloride (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert Nitrogen atmosphere. Cool to 0°C to suppress cyclization kinetics.
- Addition: Add Triethylamine (1.1 eq) to the solution.
- Amidation: Dropwise add Methylamine (1.05 eq) over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C.
- Quench: Stir at 0°C for 2 hours. Monitor by TLC (or GC-MS). Upon completion, quench with cold dilute HCl (1M) to remove unreacted amine.
- Workup: Extract the organic layer, wash with brine, dry over

, and concentrate in vacuo at < 30°C.
- Purification: If necessary, purify via flash column chromatography (EtOAc/Hexanes). Do not distill at high vacuum/temperature, as this promotes NMP formation.

Reactivity Profile: The Cyclization Pathway

The defining feature of 4-chloro-N-methylbutyramide is its propensity to cyclize. This reaction is self-validating: if the material is stored improperly (heat/base), it converts to NMP, which can be detected by the loss of the amide proton signal in NMR and a shift in IR carbonyl frequency.

Mechanism: Intramolecular Nucleophilic Substitution

Under basic conditions (or physiological pH), the amide nitrogen is deprotonated (or acts as a neutral nucleophile), attacking the

-carbon to displace chloride.

Signaling Pathway & Workflow Diagram The following diagram illustrates the synthesis and the competing cyclization pathway.

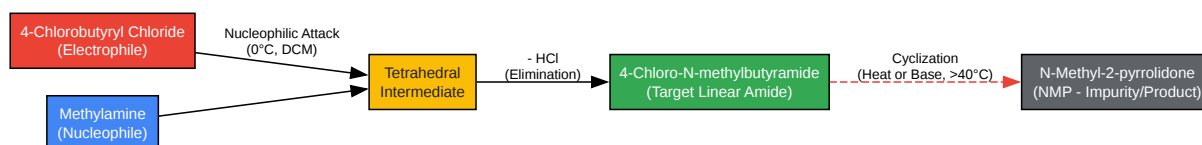


Figure 1: Synthesis of 4-chloro-N-methylbutyramide and the competing cyclization pathway to NMP.

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Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.

Method	Expected Signal / Characteristic	Interpretation
^1H NMR (CDCl_3)	6.0-6.5 (br s, 1H)	N-H Amide proton (disappears upon cyclization).
3.55 (t, 2H)	$\text{CH}_2\text{-Cl}$ (-position). Characteristic triplet.	
2.80 (d, 3H)	N-CH_3 Doublet due to coupling with NH. Becomes a singlet in NMP.	
2.35 (t, 2H)	$\text{CH}_2\text{-CO}$ (-position).	
2.10 (m, 2H)	CH_2 (-position). Multiplet.	
IR Spectroscopy	3290 cm^{-1}	N-H stretch (Strong). Absence indicates cyclization.
1645 cm^{-1}	C=O stretch (Amide I). Linear amide frequency.	
Mass Spectrometry	m/z 135 / 137 (3:1)	$[\text{M}]^+$ Chlorine isotope pattern is diagnostic.

Safety & Handling (E-E-A-T)

- Hazards: The compound is an alkylating agent (due to the C-Cl bond) and a skin/eye irritant. It possesses similar toxicity risks to other -chloro amides.
- Storage: Must be stored at 2–8°C under inert gas. Room temperature storage leads to slow evolution of HCl and conversion to NMP.

- Disposal: Quench with aqueous NaOH to force cyclization to NMP (a safer, biodegradable solvent) before disposal, or treat as halogenated organic waste.

References

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